
2-アミノ-6-クロロニコチン酸メチル
概要
説明
“Methyl 2-amino-6-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is also known by its IUPAC name, methyl 2-amino-6-chloropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-6-chloronicotinate” is represented by the InChI code: 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 2-amino-6-chloronicotinate” has a predicted boiling point of 289.2±35.0 °C and a predicted density of 1.384±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
有機合成
この化合物は、有機合成における汎用性の高い中間体として機能します。 カップリング反応や置換反応など、さまざまな反応を通じて複雑な分子を構築するために使用できます。これらの反応は、医薬品や農薬の合成において不可欠です .
分析化学
分析化学者は、2-アミノ-6-クロロニコチン酸メチルをクロマトグラフィーや分光法における標準物質または試薬として使用する場合があります。 その明確に定義された構造と特性により、定量分析における方法開発と校正に適しています .
Safety and Hazards
作用機序
Target of Action
Methyl 2-amino-6-chloronicotinate is a carboxylic acid ester organic substance
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application
Biochemical Pathways
It is known that methyl nicotinate, a related compound, is thought to promote the release of prostaglandin d2
Result of Action
It is known that methyl nicotinate, a related compound, induces vasodilation of the peripheral blood capillaries
Action Environment
It is recommended that methyl 2-amino-6-chloronicotinate be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may play a role in the stability of the compound.
生化学分析
Biochemical Properties
Methyl 2-amino-6-chloronicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of nicotinic acid derivatives . These interactions are crucial for the compound’s role in modulating biochemical pathways, particularly those related to pyridine nucleotide metabolism .
Cellular Effects
Methyl 2-amino-6-chloronicotinate affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-6-chloronicotinate involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with DNA and transcription factors . These interactions are critical for its biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-6-chloronicotinate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of Methyl 2-amino-6-chloronicotinate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and changes in metabolic pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Methyl 2-amino-6-chloronicotinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . These interactions are vital for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 2-amino-6-chloronicotinate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which are essential for its biochemical activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
Methyl 2-amino-6-chloronicotinate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within cells . Understanding these subcellular dynamics is crucial for elucidating the compound’s biochemical mechanisms.
特性
IUPAC Name |
methyl 2-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXBBIBJBCFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725574 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849805-25-0 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-6-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
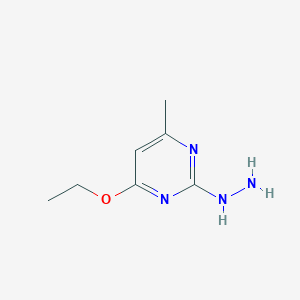
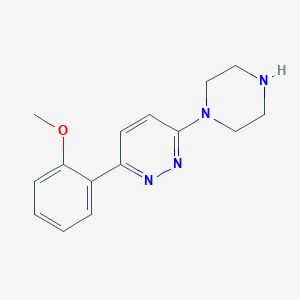
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)



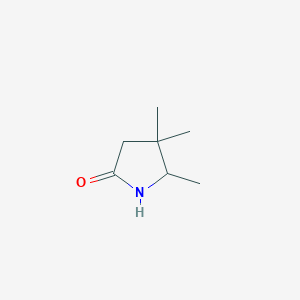
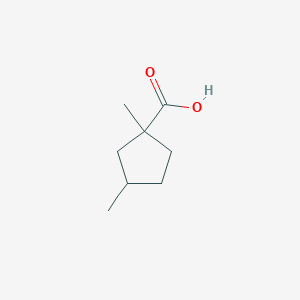
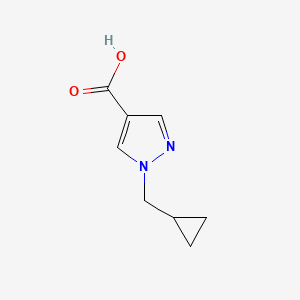


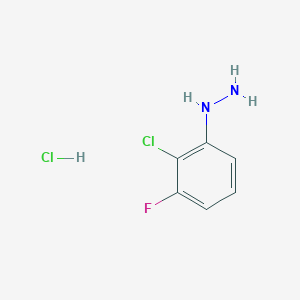
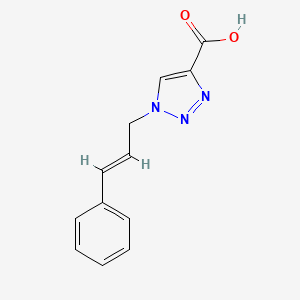
![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
